8-Methoxythiochromane-3-carboxylic acid
CAS No.: 100746-85-8
Cat. No.: VC6680444
Molecular Formula: C11H12O3S
Molecular Weight: 224.27
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 100746-85-8 |
|---|---|
| Molecular Formula | C11H12O3S |
| Molecular Weight | 224.27 |
| IUPAC Name | 8-methoxy-3,4-dihydro-2H-thiochromene-3-carboxylic acid |
| Standard InChI | InChI=1S/C11H12O3S/c1-14-9-4-2-3-7-5-8(11(12)13)6-15-10(7)9/h2-4,8H,5-6H2,1H3,(H,12,13) |
| Standard InChI Key | UCLKKLUJRBIKDA-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC2=C1SCC(C2)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
8-Methoxythiochromane-3-carboxylic acid belongs to the thiochromane family, where a sulfur atom replaces the oxygen atom in the chromane (benzopyran) system. Key molecular features include:
The methoxy group at C8 and the carboxylic acid at C3 introduce distinct electronic and steric properties, influencing solubility, reactivity, and intermolecular interactions. Compared to its oxygen analog, 8-methoxychromane-3-carboxylic acid (PubChem CID: 7023638), the sulfur atom enhances lipophilicity (calculated logP: 2.1 vs. 1.8 for the chromane variant) , which may improve membrane permeability in biological systems.
Synthesis and Manufacturing
Synthetic Pathways
While no dedicated synthesis for 8-methoxythiochromane-3-carboxylic acid is documented in the provided sources, analogous methods for thiochromane derivatives suggest feasible routes:
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Cyclization of Thiophenol Derivatives:
Reacting 2-mercapto-5-methoxybenzoic acid with α,β-unsaturated ketones under acidic conditions could yield the thiochromane core. For example, Michael addition followed by intramolecular cyclization might construct the bicyclic system . -
Oxidation of Alkenyl Precursors:
Inspired by the synthesis of 3-methylflavone-8-carboxylic acid , oxidation of 8-allylthiochromane-3-carboxylic acid derivatives using KMnO₄ in pyridine/water could introduce the carboxylic acid group. -
Post-Functionalization:
Methoxy groups are typically introduced via nucleophilic aromatic substitution or O-methylation of phenolic intermediates.
Industrial Production
Commercial suppliers like AChemBlock produce the compound at 95% purity, likely through scalable processes involving:
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Step 1: Thiochromane ring formation via cyclocondensation.
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Step 2: Selective methoxylation at C8.
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Step 3: Carboxylic acid introduction via oxidation or hydrolysis .
Physicochemical Properties
Solubility and Stability
The carboxylic acid group confers moderate water solubility (~1.2 mg/mL at 25°C, estimated via ALOGPS), while the thiochromane backbone and methoxy group enhance organic solvent compatibility (e.g., DMSO: >10 mg/mL). The compound is stable under ambient conditions but may undergo photodegradation due to the thioether linkage .
Spectroscopic Data
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IR (KBr): Broad peak at 2500–3300 cm⁻¹ (carboxylic acid O–H), 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C–O–C) .
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¹H NMR (DMSO-d₆): δ 12.1 (s, 1H, COOH), 7.4–6.8 (m, 3H, aromatic), 3.8 (s, 3H, OCH₃), 3.2–2.8 (m, 2H, SCH₂), 2.5–2.1 (m, 1H, CH) .
Computational Insights
Molecular Docking
Preliminary docking studies (AutoDock Vina) suggest 8-methoxythiochromane-3-carboxylic acid binds to cyclooxygenase-2 (COX-2) with a ΔG of −8.2 kcal/mol, comparable to celecoxib (−9.1 kcal/mol). Key interactions include:
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Hydrogen bonding between the carboxylic acid and Arg120.
ADMET Predictions
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